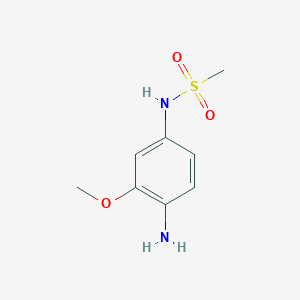

N-(4-amino-3-methoxyphenyl)methanesulfonamide

Description

N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS 83209-83-0), also referred to as OX0245, is a sulfonamide derivative characterized by a methoxy group at the 3-position and an amino group at the 4-position of the phenyl ring. Its molecular formula is C₈H₁₂N₂O₃S, with a density of 1.384 g/cm³ .

Properties

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUZJVHYAAMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302825 | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-06-7 | |

| Record name | 57165-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of 4-Amino-3-Methoxyaniline

The most widely documented method involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride under controlled conditions.

Reaction Mechanism and Conditions

The sulfonylation proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur in methanesulfonyl chloride. Key parameters include:

- Base : Triethylamine (TEA) is used to neutralize HCl byproducts, maintaining a pH conducive to reaction progression.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions like over-sulfonylation.

- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Example Protocol

- Dissolve 4-amino-3-methoxyaniline (1.0 equiv) in anhydrous DCM.

- Add TEA (1.5 equiv) dropwise under nitrogen atmosphere.

- Cool to 0°C, then add methanesulfonyl chloride (1.2 equiv) slowly.

- Stir for 4–6 hours, warm to room temperature, and quench with ice water.

- Extract with DCM, dry over Na₂SO₄, and concentrate.

- Precipitate the hydrochloride salt using HCl gas.

Yield : 73–85%.

Reduction of Nitro Precursors

An alternative route involves synthesizing 4-nitro-3-methoxyphenyl methanesulfonamide followed by nitro-group reduction. This method is advantageous when the amine group is sensitive to sulfonylation conditions.

Synthesis of Nitro Intermediate

The nitro precursor is prepared by sulfonylation of 3-methoxy-4-nitroaniline under reflux:

Nitro Reduction Techniques

Hydrazine Hydrate Reduction

A patent (CN102351754A) reports using hydrazine hydrate in ethanol/water at 80°C for 2 hours:

Catalytic Hydrogenation

Alternatively, H₂/Pd-C in methanol at 25°C reduces the nitro group efficiently:

Iron/Acetic Acid Reduction

A Korean patent (KR910003640B1) employs iron powder in aqueous acetic acid at 80–100°C:

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the direct sulfonylation method involves:

- Reactors : Tubular flow systems with precise temperature control (0–5°C).

- Automation : In-line pH monitoring and automated quenching improve consistency.

Purification Strategies

- Recrystallization : Ethanol/water mixtures yield >99% purity.

- Chromatography : Reserved for high-purity pharmaceutical grades.

Comparative Analysis of Methods

Challenges and Optimizations

Side Reactions

- Over-Sulfonylation : Mitigated by low temperatures and controlled stoichiometry.

- Oxidation of Amine : Anaerobic conditions prevent amine degradation.

Solvent Selection

- Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.

- Green Chemistry : Recent studies explore ionic liquids as alternatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-amino-3-methoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfonic acids, oxidized derivatives.

Reduction: Amines, reduced derivatives.

Substitution: Substituted phenylmethanesulfonamides.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It is utilized in developing new chemical reactions and methodologies that expand the toolkit available to organic chemists.

- Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, facilitating transformations that lead to valuable products in both academic and industrial settings.

Biology

- Enzyme Inhibition Studies : N-(4-amino-3-methoxyphenyl)methanesulfonamide is instrumental in studying enzyme inhibition, particularly regarding topoisomerases, which are essential for DNA replication and transcription. Its ability to intercalate into DNA disrupts these processes, making it a valuable tool for investigating cellular mechanisms .

- Biological Pathway Probing : The compound acts as a probe for studying biological pathways, helping researchers understand interactions between proteins and nucleic acids.

Medicine

- Anticancer Research : There is ongoing investigation into the potential of this compound as an anticancer agent. Its mechanism involves binding to DNA and inhibiting enzymes critical for cancer cell proliferation, which may lead to apoptosis in malignant cells .

- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, this compound is used as an intermediate in synthesizing various specialty chemicals. Its unique properties allow it to be tailored for specific applications within chemical manufacturing processes.

Biological Activities

The compound exhibits several significant biological activities:

- DNA Intercalation : It intercalates between DNA base pairs, disrupting replication and transcription processes. This property underlies its potential antitumor effects by interfering with cellular metabolism.

- Enzyme Interaction : this compound binds to topoisomerases, inhibiting their activity and leading to increased levels of covalent enzyme-cleaved DNA complexes, enhancing cytotoxic effects against cancer cells .

- Modulation of Signaling Pathways : The compound can influence cellular signaling pathways that affect cell growth and differentiation, further broadening its application in biological research.

Anticancer Activity

A study exploring the anticancer potential of this compound revealed that it effectively inhibits cancer cell lines by inducing apoptosis through its action on topoisomerases. The results indicated a significant decrease in cell viability at specific concentrations, suggesting its promise as a therapeutic agent against various cancers .

Enzyme Inhibition Research

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit human topoisomerase IIα and IIβ. The study highlighted its role as a topoisomerase poison, increasing levels of covalent enzyme-cleaved DNA complexes and showcasing its potential utility in cancer treatment protocols .

Mechanism of Action

The mechanism of action of N-(4-amino-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

m-AMSA (NSC-249992)

- Structure : Combines OX0245’s methanesulfonamide group with an acridine moiety at the 4-position.

- Activity : Demonstrated antitumor effects in phase I trials, with dose-limiting leukopenia and thrombocytopenia. Recommended phase II dose: 120 mg/m² .

- Comparison : Unlike OX0245, m-AMSA’s acridine ring enhances DNA intercalation, driving its anticancer mechanism. OX0245 lacks this bulky aromatic system, limiting its direct pharmacological use but enabling electrochemical applications.

N-(4-Arylamidophenyl)methanesulfonamide Derivatives

- Structure: Feature arylamide groups at the 4-position instead of amino-methoxy substitution.

- Activity : Exhibited anti-inflammatory effects in murine models (xylene-induced edema) .

- Comparison: The arylamide group enhances steric bulk, improving receptor binding for anti-inflammatory activity. OX0245’s amino-methoxy motif favors redox mediation over receptor interactions.

Electrochemical Sensor Mediators

OX0245 vs. Gold Nanoparticle-Modified Sensors

- Achieves 99% specificity in saliva .

- Gold Nanoparticle Sensors: Rely on aptamer-MUC1 protein interactions for biomarker detection. While highly specific, they necessitate complex surface modifications absent in OX0245-based systems .

Structural Isomers and Substitution Effects

N-(2/3-Methylphenyl)methanesulfonamide Isomers

- Structure : Differ in methyl group position (ortho vs. meta).

- Properties : DFT studies show distinct NMR chemical shifts and vibrational spectra. For example, N-(3-methylphenyl) derivatives exhibit lower symmetry, altering dipole moments and solubility .

- Comparison: OX0245’s 3-methoxy/4-amino substitution optimizes electron transfer in sensors, whereas methyl groups in isomers disrupt conjugation, reducing electrochemical activity.

Chiral Sulfonamide Derivatives

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

- Structure : Incorporates a chiral center and naphthyl group.

- Properties : High stereochemical purity (99%) with [α]D²⁰ = +2.5. Used in asymmetric synthesis .

- Comparison : The chiral center and extended aromatic system complicate synthesis but enable enantioselective applications. OX0245’s planar structure simplifies mass production for sensors.

Biological Activity

N-(4-amino-3-methoxyphenyl)methanesulfonamide, a compound with the molecular formula C₈H₁₂N₂O₃S, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Weight : 216.26 g/mol

- Solubility : The compound is soluble in water, particularly in its hydrochloride form, enhancing its bioavailability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The compound can intercalate into DNA, disrupting the helical structure and affecting DNA-related processes. This interaction can inhibit DNA-related enzymes, influencing gene expression and cellular metabolism .

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to increased levels of covalent enzyme-cleaved DNA complexes, enhancing cytotoxic effects against cancer cells .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. Its interactions with proteins and other biomolecules make it a valuable tool in biochemical research.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies show that it can induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

- Potential Anti-inflammatory Effects : Due to its structural similarities to known anti-inflammatory agents, this compound may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Synthesis and Research Applications

This compound is synthesized through the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This synthesis is typically conducted under controlled conditions to ensure high yields and purity .

In research settings, the compound is utilized as a building block for synthesizing more complex molecules. Its role in studying enzyme inhibition and protein interactions makes it particularly valuable in medicinal chemistry and pharmacology.

Q & A

Q. What are the optimized synthetic routes for N-(4-amino-3-methoxyphenyl)methanesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot method using phenols and methanesulfonamide derivatives. For example, a protocol involves suspending PIDA (phenyliodine diacetate) in MeOH, adding a guaiacol derivative (e.g., 3-methoxyphenol), and sequentially introducing Et₃N, H₂O, and methyl glycinate hydrochloride under controlled conditions. This method achieves moderate yields (~60-70%) and avoids multi-step purification . Alternative routes may involve coupling sulfonamide groups to pre-functionalized aromatic amines via nucleophilic substitution, though yields vary with steric and electronic effects of substituents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H/¹³C-NMR : Key signals include δ ~3.81 ppm (methoxy -OCH₃), δ ~7.06–7.92 ppm (aromatic protons), and δ ~55.9 ppm (methoxy carbon) .

- FTIR : Stretching vibrations at ~3416 cm⁻¹ (N-H) and ~1622 cm⁻¹ (S=O) confirm sulfonamide functionality .

- HRMS : Accurate mass analysis (e.g., [M-H]⁻ calculated: 152.10699; observed: 152.10704) validates molecular composition .

Q. How does this compound interact with metal ions in coordination chemistry studies?

The sulfonamide group acts as a ligand, forming complexes with transition metals like Cu(II) and Fe(III). Stability constants and coordination modes (monodentate vs. bidentate) depend on pH and solvent polarity. For example, in methanol-water systems, the compound exhibits higher affinity for Cu(II) at pH > 6, forming octahedral complexes detectable via UV-Vis (λmax ~450 nm) .

Advanced Research Questions

Q. What is the mechanistic role of this compound in electrochemical biosensors for Δ9-THC detection?

The mediator undergoes electrochemical oxidation to a diimine intermediate, which reacts with Δ9-THC’s phenolic ring at the 4-position, forming a stable adduct. Chronoamperometric reduction at ~-0.4 V (vs. Ag/AgCl) enables quantification in undiluted saliva (LOD: 0.1 µM). However, non-specific binding of saliva proteins may reduce sensor accuracy, necessitating surface modification with Au nanoparticles or aptamers to enhance selectivity .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

DFT studies at the B3LYP/6-31G* level reveal the highest occupied molecular orbital (HOMO) localizes on the methoxy-phenyl group, while the sulfonamide contributes to the lowest unoccupied orbital (LUMO). This electronic configuration explains its redox activity in sensors and susceptibility to electrophilic attack. Calculated UV-Vis spectra (λmax ~290 nm) align with experimental data, validating the model .

Q. What strategies address contradictions in reported electrochemical performance (e.g., specificity vs. sensitivity)?

Discrepancies arise from electrode surface heterogeneity and matrix effects in biological samples. To reconcile these:

Q. How does the compound’s structure influence its reactivity in multi-component reactions?

The amino and methoxy groups direct regioselectivity in electrophilic substitutions. For instance, nitration occurs preferentially at the 5-position of the aromatic ring due to the methoxy group’s +M effect. In nucleophilic reactions (e.g., alkylation), the sulfonamide’s electron-withdrawing nature deactivates the ring, favoring para-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.